4-bromo-1-cyclopropyl-1H-pyrazole

Description

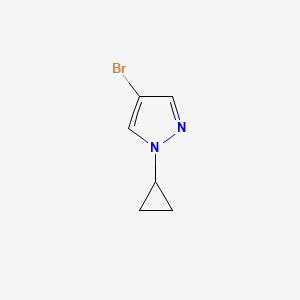

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWRBBLXAOCSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680239 | |

| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151802-23-1 | |

| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-bromo-1-cyclopropyl-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached through several strategic pathways, each with distinct starting materials and experimental considerations. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around three strategic approaches:

-

Sequential Synthesis via 1-cyclopropyl-1H-pyrazole: This route involves the initial synthesis of 1-cyclopropyl-1H-pyrazole followed by a subsequent bromination step.

-

N-Alkylation of 4-bromopyrazole: This approach utilizes the commercially available or synthetically prepared 4-bromopyrazole, which is then N-alkylated with a suitable cyclopropyl-containing electrophile.

-

One-Pot Synthesis: This strategy aims to construct the this compound core in a single reaction vessel from basic starting materials.

Each of these routes offers distinct advantages and challenges, which will be detailed in the following sections.

Starting Materials and Key Intermediates

The successful synthesis of this compound relies on the availability and purity of key starting materials and intermediates. The primary building blocks for the synthetic routes described herein are cyclopropylhydrazine, pyrazole, and various C3-synthons for pyrazole ring formation.

Synthesis of Cyclopropylhydrazine Hydrochloride

Cyclopropylhydrazine is a crucial precursor for introducing the cyclopropyl moiety onto the pyrazole ring. It is typically prepared in a two-step sequence starting from cyclopropylamine.

Experimental Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

To a solution of cyclopropylamine (1.0 equivalent) and N-methylmorpholine (1.1 equivalents) in dichloromethane, N-Boc-O-tosyl hydroxylamine (1.0 equivalent) is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.

-

The reaction is quenched, and the organic layer is separated, dried, and concentrated to yield the crude N-Boc-cyclopropylhydrazine.

-

Purification by trituration with petroleum ether affords N-Boc-cyclopropylhydrazine as a light yellow solid.

Step 2: Deprotection to Cyclopropylhydrazine Hydrochloride

-

N-Boc-cyclopropylhydrazine (1.0 equivalent) is treated with concentrated hydrochloric acid at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

After completion, the solution is decolorized with activated carbon, filtered, and concentrated.

-

Recrystallization from ethanol yields cyclopropylhydrazine hydrochloride as white crystals.

| Step | Product | Starting Materials | Reagents | Solvent | Yield |

| 1 | N-Boc-cyclopropylhydrazine | Cyclopropylamine | N-Boc-O-tosyl hydroxylamine, N-methylmorpholine | Dichloromethane | ~67% |

| 2 | Cyclopropylhydrazine hydrochloride | N-Boc-cyclopropylhydrazine | Concentrated Hydrochloric Acid | - | ~76% |

Synthesis of 4-bromopyrazole

4-bromopyrazole serves as a key intermediate in the N-alkylation pathway. It can be synthesized by the direct bromination of pyrazole.

Experimental Protocol: Synthesis of 4-bromopyrazole

-

To a suspension of pyrazole (1.0 equivalent) in water, N-bromosuccinimide (NBS) (1.0 equivalent) is added at room temperature.

-

The reaction mixture is stirred for 24 hours.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromopyrazole.

| Product | Starting Material | Brominating Agent | Solvent |

| 4-bromopyrazole | Pyrazole | N-bromosuccinimide (NBS) | Water |

Synthetic Pathways to this compound

This section details the experimental protocols for the primary synthetic routes to the target molecule.

Route 1: Sequential Synthesis via 1-cyclopropyl-1H-pyrazole

This two-step approach first constructs the N-cyclopropyl pyrazole ring, which is subsequently brominated at the C4-position.

Step 1a: Synthesis of 1-cyclopropyl-1H-pyrazole

The reaction of cyclopropylhydrazine with a suitable C3-synthon, such as 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent), leads to the formation of 1-cyclopropyl-1H-pyrazole.

Experimental Protocol:

-

Cyclopropylhydrazine hydrochloride is reacted with 1,1,3,3-tetramethoxypropane in an acidic aqueous solution.

-

The reaction is typically carried out at elevated temperatures to drive the cyclocondensation.

-

Upon completion, the reaction mixture is neutralized and the product is extracted.

-

Purification by distillation or chromatography yields 1-cyclopropyl-1H-pyrazole.

Step 1b: Bromination of 1-cyclopropyl-1H-pyrazole

The bromination of the pre-formed 1-cyclopropyl-1H-pyrazole is achieved using a suitable brominating agent.

Experimental Protocol:

-

To a solution of 1-cyclopropyl-1H-pyrazole in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.

-

The reaction is monitored until completion.

-

Work-up involves quenching any excess bromine, followed by extraction and purification of the product.

Spectroscopic Analysis of 4-bromo-1-cyclopropyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for more complex molecules. This technical guide provides a summary of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide compiles predicted data based on the analysis of structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and spectroscopic characterization are also presented to facilitate further research.

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 1-position of the pyrazole ring creates a unique molecule with potential for further functionalization and exploration of its biological profile. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of such molecules, ensuring purity and confirming structural integrity.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established substituent effects on the pyrazole ring and analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | s | - |

| H-5 | 7.4 - 7.6 | s | - |

| N-CH (cyclopropyl) | 3.5 - 3.8 | m | - |

| CH₂ (cyclopropyl) | 1.0 - 1.3 | m | - |

| CH₂ (cyclopropyl) | 0.8 - 1.1 | m | - |

Note: The chemical shifts are estimates and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 142 |

| C-4 | 92 - 96 |

| C-5 | 128 - 132 |

| N-CH (cyclopropyl) | 33 - 37 |

| CH₂ (cyclopropyl) | 6 - 10 |

Note: The chemical shifts are estimates and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (cyclopropyl) | 2950 - 3050 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium-Strong |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium-Strong |

| C-Br stretch | 550 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound (C₆H₇BrN₂) is 185.97926 Da. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M⁺) and the M+2 peak being of nearly equal intensity. A mass spectrum of the parent compound, 4-bromo-1H-pyrazole, is available and can serve as a reference for the fragmentation of the pyrazole ring.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on laboratory conditions and available instrumentation.

Synthesis of this compound

This protocol is adapted from general methods for the N-alkylation of pyrazoles.

Materials:

-

4-bromo-1H-pyrazole

-

Cyclopropyl bromide (or a suitable cyclopropylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 4-bromo-1H-pyrazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the pyrazole anion.

-

Add the cyclopropylating agent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a neat liquid sample (if the compound is a liquid at room temperature) on a salt plate (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization (EI) or electrospray ionization (ESI)).

-

Analyze the spectrum to determine the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The tabulated predicted data and detailed experimental protocols offer a valuable resource for researchers working with this compound. While the provided data is based on established principles of spectroscopy and analysis of related structures, experimental verification is essential. The outlined workflow provides a clear path for the synthesis, purification, and comprehensive spectroscopic characterization of this and similar pyrazole derivatives, which are of significant interest in the field of drug discovery and development.

References

An In-Depth Technical Guide to the NMR Data Interpretation of 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-bromo-1-cyclopropyl-1H-pyrazole. Due to the absence of publicly available experimental spectra at the time of this writing, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of the molecular structure. This information serves as a valuable reference for researchers involved in the synthesis, characterization, and application of this and structurally related compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the pyrazole and cyclopropyl rings.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.8 | Singlet | - | 1H |

| H-5 | 7.6 - 7.9 | Singlet | - | 1H |

| H-cyclopropyl (methine) | 3.6 - 3.9 | Multiplet | - | 1H |

| H-cyclopropyl (methylene) | 1.0 - 1.3 | Multiplet | - | 2H |

| H-cyclopropyl (methylene) | 0.8 - 1.1 | Multiplet | - | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 142 |

| C-4 | 92 - 96 |

| C-5 | 128 - 132 |

| C-cyclopropyl (methine) | 33 - 37 |

| C-cyclopropyl (methylene) | 6 - 10 |

Experimental Protocols

While a specific experimental protocol for acquiring the NMR data of this compound is not available, a general and robust methodology for small molecule NMR analysis is provided below.

General NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C and lock on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. This will aid in the definitive assignment of the signals.

-

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.

Caption: Predicted NMR assignments for this compound.

An In-depth Technical Guide on 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound, this guide presents the crystallographic data for the closely related parent compound, 4-bromo-1H-pyrazole, to offer structural insights. The guide also details a likely synthetic route and a general crystallization protocol. Furthermore, it explores the role of pyrazole derivatives as kinase inhibitors, specifically focusing on the c-Met signaling pathway, a critical target in cancer therapy.

Crystallographic Data of 4-bromo-1H-pyrazole (Proxy Structure)

The crystal structure of 4-bromo-1H-pyrazole provides valuable information about the geometry and packing of a similar pyrazole core. The data presented below is sourced from the crystallographic study of 4-bromo-1H-pyrazole.[1] It is important to note that the addition of the cyclopropyl group at the N1 position in the target molecule will induce changes in the overall molecular conformation and crystal packing.

Table 1: Crystal Data and Structure Refinement for 4-bromo-1H-pyrazole

| Parameter | Value |

| Empirical Formula | C₃H₃BrN₂ |

| Formula Weight | 146.97 |

| Temperature | 170 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit cell dimensions | a = 12.534(3) Å, α = 90° |

| b = 13.989(3) Å, β = 90° | |

| c = 5.779(1) Å, γ = 90° | |

| Volume | 1013.9(4) ų |

| Z | 8 |

| Density (calculated) | 1.926 Mg/m³ |

Table 2: Selected Bond Lengths and Angles for 4-bromo-1H-pyrazole

| Bond/Angle | Length (Å) / Degrees (°) |

| Br(1)-C(4) | 1.875(7) |

| N(1)-N(2) | 1.349(8) |

| N(1)-C(5) | 1.327(10) |

| N(2)-C(3) | 1.331(10) |

| C(3)-C(4) | 1.376(10) |

| C(4)-C(5) | 1.383(10) |

| C(5)-N(1)-N(2) | 113.1(6) |

| C(3)-N(2)-N(1) | 105.4(6) |

| N(2)-C(3)-C(4) | 111.9(7) |

| C(3)-C(4)-C(5) | 104.7(7) |

| N(1)-C(5)-C(4) | 104.9(7) |

Experimental Protocols

Synthesis of this compound

The following protocol is an adapted method for the synthesis of this compound based on established procedures for similar N-substituted pyrazoles.

Reaction Scheme:

Materials:

-

4-bromo-1H-pyrazole

-

Bromocyclopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add bromocyclopropane (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Crystallization of this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The following are general methods that can be applied for the crystallization of small organic molecules like this compound.[2][3][4][5][6]

Method 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Crystals should form over a period of several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or pentane).

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Signaling Pathway and Biological Activity

This compound is reported to be a c-Met kinase inhibitor.[7] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[8][9] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[8] Pyrazole-based compounds have emerged as a significant class of kinase inhibitors.[10]

The diagram below illustrates a simplified workflow for the synthesis and a general overview of the c-Met signaling pathway, highlighting the point of inhibition by a pyrazole-based inhibitor.

Caption: Synthetic route to this compound and its inhibitory action on the c-Met signaling pathway.

References

- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sptlabtech.com [sptlabtech.com]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 1151802-23-1 [chemicalbook.com]

- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. | BioWorld [bioworld.com]

physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Properties

This section summarizes the key physical and chemical identifiers and properties of this compound.

Structural and Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 4-bromo-1-cyclopropylpyrazole[1] |

| CAS Number | 1151802-23-1[1] |

| Molecular Formula | C₆H₇BrN₂[1] |

| Molecular Weight | 187.04 g/mol [1] |

| Canonical SMILES | C1CC1N2C=C(C=N2)Br[1] |

| InChI | InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2[1] |

| InChIKey | PCWRBBLXAOCSQC-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 110.2 ± 19.8 °C | --INVALID-LINK-- |

| Purity | Typically ≥95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | 2-8°C or Room Temperature | --INVALID-LINK--, --INVALID-LINK-- |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.4 | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 185.97926 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 185.97926 Da | --INVALID-LINK-- |

| Heavy Atom Count | 9 | --INVALID-LINK-- |

Reactivity and Biological Significance

This compound serves as a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring is a key functional group, enabling various cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce molecular diversity.

In the context of drug development, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, this compound has been identified as an intermediate for the synthesis of triazolopyridazine c-Met kinase inhibitors for cancer treatment.[3]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][4] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][5] Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous cancers.[6] Small molecule inhibitors targeting the c-Met kinase domain are therefore a key area of oncology research.

Experimental Protocols

Representative Synthesis of N-Cyclopropyl Pyrazoles

Reaction: N-Alkylation of 4-bromo-1H-pyrazole.

Disclaimer: This protocol is based on the synthesis of a similar compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, and may require optimization for the synthesis of this compound.[7]

Materials:

-

4-bromo-1H-pyrazole

-

(Bromomethyl)cyclopropane (or a suitable cyclopropyl electrophile)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

To this suspension, add the cyclopropyl alkylating agent (e.g., (bromomethyl)cyclopropane, 1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

General Experimental Workflow

The synthesis and characterization of a novel chemical entity like this compound typically follows a standardized workflow to ensure the identity and purity of the final compound.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 1151802-23-1 [chemicalbook.com]

- 4. c-MET [abbviescience.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]

Reactivity of the C-Br Bond in 4-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 4-bromo-1-cyclopropyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The strategic position of the bromine atom on the pyrazole ring allows for a variety of synthetic transformations, making this compound a versatile intermediate in the synthesis of complex molecular architectures, including potent kinase inhibitors. This document details the participation of this compound in pivotal cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, it explores the potential for bromine-lithium exchange and nucleophilic aromatic substitution reactions. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound has emerged as a significant intermediate in the pharmaceutical industry, notably in the development of cancer therapeutics such as c-Met kinase inhibitors[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the C4 position offers a reactive handle for introducing molecular diversity through various bond-forming reactions. The N-cyclopropyl group can influence the electronic properties of the pyrazole ring and impart unique conformational constraints, which can be beneficial for biological activity. Understanding the reactivity of the C-Br bond is crucial for the efficient design and synthesis of novel drug candidates. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, dictated by the carbon-halogen bond strength[2]. While 4-iodopyrazoles are more reactive, they can be more susceptible to side reactions. 4-bromopyrazoles offer a balance of reactivity and stability, making them ideal substrates for a wide range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is amenable to several such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol (General, adapted for this compound):

To a solution of this compound (1.0 equiv) and a boronic acid or ester (1.1-1.5 equiv) in a solvent mixture such as 1,4-dioxane/water or DME, a palladium catalyst like Pd(dppf)Cl₂ (0.02-0.05 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon) and heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.

Quantitative Data (from analogous 4-bromopyrazole systems):

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | ~90 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 16 | ~78 |

Note: Yields are representative and may vary for this compound.

Diagram of Suzuki-Miyaura Coupling Pathway:

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable synthetic intermediates.

Experimental Protocol (General, adapted for this compound):

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 80 °C. Upon completion, the solvent is removed, and the residue is worked up and purified.

Quantitative Data (from analogous 4-bromopyrazole systems):

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 4 | ~88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 12 | ~92 |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 50 | 6 | ~85 |

Note: Yields are representative and may vary for this compound.

Diagram of Sonogashira Coupling Pathway:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals.

Experimental Protocol (General, adapted for this compound):

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv), a suitable phosphine ligand like XPhos or tBuDavePhos (0.02-0.10 equiv), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched and the product is extracted and purified[2].

Quantitative Data (from analogous 4-bromopyrazole systems):

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 18 | ~67 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~85 |

| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 90 | 16 | ~75 |

Note: Yields are representative and may vary for this compound.

Diagram of Buchwald-Hartwig Amination Pathway:

References

An In-depth Technical Guide to the Electrophilic Substitution on 4-bromo-1-cyclopropyl-1H-pyrazole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on 4-bromo-1-cyclopropyl-1H-pyrazole, a key heterocyclic scaffold in modern medicinal chemistry. Given the significance of substituted pyrazoles in the development of therapeutic agents, particularly as anti-inflammatory drugs and kinase inhibitors, understanding the reactivity of this versatile building block is paramount. This document details plausible synthetic routes for the functionalization of this compound, supported by established principles of pyrazole chemistry, and provides context within relevant biological pathways.

Introduction to the Reactivity of this compound

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. In an unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C-4 position due to the electronic distribution within the ring. However, in this compound, the C-4 position is blocked by a bromine atom. Consequently, electrophilic substitution is directed to the next most activated position, which is the C-5 position. The cyclopropyl group at the N-1 position can influence the overall electron density of the pyrazole ring through its unique electronic properties.

Key Electrophilic Substitution Reactions

While specific literature on the electrophilic substitution of this compound is limited, we can extrapolate from the known reactivity of other substituted pyrazoles to predict the outcomes of several key reactions. The following sections outline the expected reactions, plausible conditions, and anticipated products.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It is anticipated that this compound will undergo formylation at the C-5 position to yield this compound-5-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations.

Table 1: Predicted Vilsmeier-Haack Formylation of this compound

| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |

| Formyl cation equivalent | POCl₃, DMF | Dichloromethane or neat | 0 to 70 | This compound-5-carbaldehyde | 60-90 |

Nitration

Nitration of the pyrazole ring can be achieved using standard nitrating agents. The introduction of a nitro group at the C-5 position would provide a versatile handle for further functionalization, such as reduction to an amino group.

Table 2: Predicted Nitration of this compound

| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |

| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Acetic Anhydride | 0 - 25 | 4-bromo-1-cyclopropyl-5-nitro-1H-pyrazole | 50-70 |

Halogenation

Further halogenation of this compound is expected to occur at the C-5 position. This would lead to the formation of 4,5-dihalogenated pyrazoles, which are useful precursors in cross-coupling reactions.

Table 3: Predicted Halogenation of this compound

| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |

| Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 4,5-dibromo-1-cyclopropyl-1H-pyrazole | 70-90 |

| Chloronium ion (Cl⁺) | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | 4-bromo-5-chloro-1-cyclopropyl-1H-pyrazole | 65-85 |

Friedel-Crafts Acylation

While Friedel-Crafts reactions on pyrazoles can be challenging due to the basicity of the nitrogen atoms, acylation at the C-5 position may be achievable under specific conditions, providing access to pyrazolyl ketones.

Table 4: Predicted Friedel-Crafts Acylation of this compound

| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |

| Acylium ion (RCO⁺) | Acyl chloride, AlCl₃ | Dichloromethane | 0 to reflux | 1-(4-bromo-1-cyclopropyl-1H-pyrazol-5-yl)ethan-1-one | 40-60 |

Experimental Protocols (Predicted)

The following are detailed, albeit predicted, methodologies for the key electrophilic substitution reactions based on established procedures for similar pyrazole derivatives.

Vilsmeier-Haack Formylation of this compound

Procedure:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in dichloromethane at 0 °C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of this compound (1 equivalent) in dichloromethane is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound-5-carbaldehyde.

Nitration of this compound

Procedure:

-

To a cooled (0 °C) mixture of fuming nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents), this compound (1 equivalent) is added portionwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The mixture is then carefully poured onto ice water.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) yields 4-bromo-1-cyclopropyl-5-nitro-1H-pyrazole.

Signaling Pathway and Biological Context: The Cyclooxygenase (COX) Pathway

Substituted pyrazoles are prominent in medicinal chemistry, with celecoxib being a blockbuster drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The functionalization of the this compound core allows for the synthesis of analogues that can be screened for their inhibitory activity against COX enzymes.

The COX pathway is central to inflammation and pain. Arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which are key mediators of these processes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Synthesis and Screening

The development of novel drug candidates based on the this compound scaffold involves a systematic workflow from synthesis to biological evaluation.

Caption: Workflow for synthesis and screening of novel pyrazole derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Through a variety of predictable electrophilic substitution reactions, this scaffold can be readily functionalized at the C-5 position, opening avenues for the creation of diverse chemical libraries. The insights provided in this guide, from predicted reaction protocols to the relevant biological context of the COX pathway, are intended to facilitate the research and development of new therapeutic agents by professionals in the field of drug discovery. The strategic application of the chemistry described herein will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of next-generation pharmaceuticals.

Stability of 4-bromo-1-cyclopropyl-1H-pyrazole Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected stability of 4-bromo-1-cyclopropyl-1H-pyrazole in acidic environments. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known acid-catalyzed reactions of N-cyclopropyl heterocycles, 4-bromopyrazoles, and the fundamental chemical principles governing their reactivity. Potential degradation pathways, including protonation, cyclopropyl ring-opening, and reactions of the pyrazole core, are discussed. This guide is intended to inform researchers on the potential liabilities of this scaffold in acidic media, aiding in the design of stable formulations and the planning of synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, combining the versatile reactivity of a brominated pyrazole with the unique conformational and metabolic properties imparted by an N-cyclopropyl group. The stability of such compounds under various pH conditions is a critical parameter for their application in drug development, where acidic environments are encountered in formulation, administration, and physiological settings. This guide provides a theoretical framework for understanding the stability of this compound under acidic conditions, drawing upon the established chemistry of its constituent functional groups.

General Stability of Related Scaffolds

The overall stability of this compound in acid is determined by the resilience of the N-cyclopropyl bond, the pyrazole ring, and the C-Br bond. The following table summarizes the general stability of analogous structures.

| Moiety | General Stability in Acid | Potential Reactions | Conditions Favoring Reaction |

| N-Cyclopropyl Group | Generally stable, but can be labile under forcing conditions. | Ring-opening, rearrangement. | Strong Lewis or Brønsted acids, high temperatures.[1] |

| Pyrazole Ring | Aromatic and generally stable. | Protonation, electrophilic substitution (slow). | Concentrated strong acids.[2] |

| 4-Bromo Substituent | Generally stable on an aromatic ring. | Electrophilic substitution (de-bromination, rare). | Harsh electrophilic conditions. |

Potential Degradation Pathways Under Acidic Conditions

Based on the general principles of organic chemistry, several potential degradation pathways for this compound in acidic media can be postulated.

Protonation of the Pyrazole Ring

The initial and most likely interaction with acid is the protonation of the pyrazole ring. The pyridine-like nitrogen atom (N2) is the most basic site and will be readily protonated to form a pyrazolium cation. This protonation is generally reversible and may not lead to degradation, but it will alter the electronic properties of the molecule, potentially influencing subsequent reactions.

Caption: Reversible protonation of the pyrazole ring.

Acid-Catalyzed Opening of the N-Cyclopropyl Ring

The N-cyclopropyl group is a potential site of instability under strongly acidic conditions. Protonation of the cyclopropane ring or the pyrazole nitrogen could lead to a ring-opening reaction to form a more stable carbocation. This carbocation could then be trapped by a nucleophile present in the medium (e.g., water, solvent) or undergo further rearrangement.

Caption: Postulated acid-catalyzed N-cyclopropyl ring opening.

While simple alkyl-substituted cyclopropanes are relatively robust, the attachment to a nitrogen atom of a heteroaromatic ring can influence its stability.[1] Studies on N-cyclopropyl amides have shown that ring-opening can occur in the presence of Lewis acids.[3]

Experimental Protocols from Related Systems

Direct experimental protocols for assessing the acidic stability of this compound are not available in the reviewed literature. However, a general approach to evaluating the stability of a compound under acidic conditions would involve the following steps:

-

Preparation of Test Solutions: Prepare solutions of this compound in various acidic media (e.g., 0.1 M HCl, 1 M H₂SO₄, acetic acid).

-

Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature, 50 °C, 80 °C) for specific time intervals.

-

Time-Point Sampling: At each time point, withdraw an aliquot of the reaction mixture.

-

Quenching: Neutralize the acid in the aliquot to stop the degradation reaction.

-

Analysis: Analyze the quenched sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Quantify the amount of remaining this compound and identify any degradation products. The rate of degradation can then be calculated.

Conclusion

While this compound is expected to be reasonably stable under mild acidic conditions, there is a potential for degradation under more forcing conditions, primarily through the opening of the N-cyclopropyl ring. The pyrazole core itself is anticipated to be robust, with protonation being the most likely initial interaction with acid.

For researchers and drug development professionals, it is crucial to experimentally verify the stability of this compound under the specific acidic conditions relevant to their application. The information presented in this guide provides a theoretical foundation for understanding the potential degradation pathways and should serve as a valuable resource for designing and interpreting such stability studies.

References

An In-depth Technical Guide to the Thermal Stability of 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of N-heterocyclic compounds, widely recognized for their diverse biological activities and applications as synthetic intermediates. The subject of this guide, 4-bromo-1-cyclopropyl-1H-pyrazole, is a functionalized pyrazole whose thermal properties are critical for its handling, storage, and application, particularly in drug development where thermal processing steps are common. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised product purity. Therefore, a robust assessment of thermal stability is a fundamental requirement.

Physicochemical and Known Thermal Properties

While comprehensive studies on the thermal decomposition of this compound are not extensively documented, some key physical properties that inform its thermal behavior have been reported. These properties are essential for preliminary safety and handling assessments.

Table 1: Summary of Known Physical and Thermal Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Physical Form | Liquid | ChemScene |

| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | ChemScene |

| Flash Point | 110.2 ± 19.8 °C | ChemScene |

| Storage Temperature | Room Temperature / 2-8 °C | ChemScene,[2] |

Note: Data is compiled from supplier technical data sheets, as specific peer-reviewed experimental studies on these properties are limited.

Hazard Identification

Understanding the hazards associated with a compound is a prerequisite for any experimental work. According to safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[3] The following sections detail the generalized experimental protocols for these methods.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This method is ideal for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or volatiles.

Objective: To determine the thermal decomposition profile of this compound by monitoring its mass loss upon heating.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (typically platinum or alumina)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Experimental Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[2]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow for stabilization.

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[1]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), which is often identified by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the percentage of mass loss for each decomposition step.

-

Optionally, plot the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.[4]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Objective: To identify the melting point, phase transitions, and the enthalpy of decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans and lids (typically aluminum; hermetically sealed pans are recommended for volatile liquids to prevent evaporation)

-

Crimping press for sealing pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan using a crimping press to prevent mass loss due to evaporation before decomposition.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a constant, linear rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 400 °C).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which typically indicate decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area of the peaks to calculate the enthalpy change (ΔH) associated with each event (e.g., heat of fusion, heat of decomposition).

-

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is critical for ensuring a systematic and safe investigation. The following diagram illustrates a typical workflow.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The known boiling and flash points suggest moderate thermal stability, but a definitive profile requires rigorous analysis. By employing the detailed TGA and DSC protocols outlined herein, researchers can accurately characterize the thermal stability, identify decomposition temperatures, and quantify the energetic nature of any decomposition events. This information is indispensable for ensuring the safe handling, storage, and effective application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. The functionalization of the pyrazole core is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. Among the various cross-coupling methods, the Suzuki-Miyaura coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions, enabling the formation of carbon-carbon bonds between a halide and an organoboron species.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-bromo-1-cyclopropyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The resulting 4-aryl-1-cyclopropyl-1H-pyrazole derivatives are valuable intermediates in the synthesis of novel therapeutic agents.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Key Reaction Parameters and Optimization

The successful execution of the Suzuki coupling reaction with this compound is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | Catalyst loading typically ranges from 1-5 mol%. XPhos-based catalysts are often effective for challenging substrates. |

| Ligand | PPh₃, XPhos, SPhos | Often used in conjunction with a palladium precursor like Pd(OAc)₂. Pre-formed catalysts may not require additional ligand. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly employed. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 to 1.5 equivalents of the boronic acid are generally used. |

| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent system. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst. |

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for the Suzuki coupling of 4-bromopyrazoles.[1][2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction mixture. The final concentration of the pyrazole substrate is typically between 0.1 and 0.2 M.

-

Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-cyclopropyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

XPhos Pd G2 (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave reaction vial

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

-

Add 1,4-dioxane and water (typically a 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative data for Suzuki coupling reactions of various 4-bromopyrazoles with different arylboronic acids, which can be used as a reference for expected outcomes with this compound.

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-bromo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 4-bromo-1-benzyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |

| 3 | 4-bromo-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 4 | 78 |

| 4 | 4-bromo-1-phenyl-1H-pyrazole | 2-Naphthylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 8 | 88 |

Visualizations

Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 4-bromo-1-cyclopropyl-1H-pyrazole. The synthesis of C4-aminated pyrazoles is a significant endeavor in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules.[1] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4][5] While the amination of heteroaryl halides can be challenging due to potential catalyst inhibition, the use of specialized bulky, electron-rich phosphine ligands has enabled these transformations to proceed efficiently.[6][7][8]

Reaction Overview

The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation for this compound is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related 4-bromopyrazole substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 90 | 24 | 60 | [9][10] |

| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 90 | 24 | 67 | [10] |

| 3 | Aniline | P4 Precatalyst (1) | tBuBrettPhos (1) | LHMDS (2.2) | THF | rt | 12 | 87 | [11] |

| 4 | Benzylamine | P4 Precatalyst (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 80 | 12 | 75 | [11] |

| 5 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Not specified | [12] |

Experimental Protocols

Two detailed protocols are provided below, based on successful methods for analogous 4-bromopyrazoles.

Protocol 1: General Procedure using Pd(dba)₂ and tBuDavePhos

This protocol is adapted from the amination of 4-bromo-1-trityl-1H-pyrazole and is suitable for a range of primary and secondary amines.[9][10]

Materials:

-

This compound

-

Amine (1.2 - 2.0 equiv)

-

Pd(dba)₂ (10 mol%)

-

tBuDavePhos (20 mol%)

-

Potassium tert-butoxide (tBuOK) (2.0 equiv)

-

Anhydrous xylene or toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or microwave vial

Procedure:

-

To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 - 2.0 equiv), potassium tert-butoxide (2.0 equiv), tBuDavePhos (20 mol%), and Pd(dba)₂ (10 mol%).

-

Add anhydrous xylene or toluene to the reaction vessel.

-

Seal the vessel and heat the reaction mixture with stirring at 80-110 °C. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-cyclopropyl-1H-pyrazole.

Protocol 2: General Procedure using a Modern Precatalyst

This protocol utilizes a highly active palladium precatalyst and is particularly effective for a broad scope of amines, including heteroaromatic amines, under mild conditions.[6][11]

Materials:

-

This compound

-

Amine (1.2 equiv)

-

tBuBrettPhos Pd G4 precatalyst (1-2 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube

Procedure:

-

In a glovebox or under a robust inert atmosphere, add the tBuBrettPhos Pd G4 precatalyst (1-2 mol%) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous THF.

-

Add LHMDS (2.2 equiv) to the stirred mixture.

-

The reaction can be stirred at room temperature or heated to 65-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

After completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the pure product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, demonstrating a wide range of biological activities.[1][2] The functionalization of the pyrazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is of paramount importance in drug discovery as it allows for the introduction of diverse alkynyl moieties, which can serve as key building blocks or pharmacophores in complex molecular architectures.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-bromo-1-cyclopropyl-1H-pyrazole with various terminal alkynes. The resulting 4-alkynyl-1-cyclopropyl-1H-pyrazole derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in drug development and materials science.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired coupled product and regenerate the palladium(0) catalyst.

Data Presentation: Reaction Scope and Yields

The following table summarizes the representative yields for the Sonogashira coupling of a 4-bromo-pyrazole derivative with a variety of terminal alkynes. While the specific substrate in the cited study is 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, the data provides a strong indication of the potential scope and efficiency of the reaction for this compound under optimized conditions. Researchers should consider these as starting points for their own investigations.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-cyclopropyl-4-(phenylethynyl)-1H-pyrazole | 92 |